Mallotophilippen D

Description

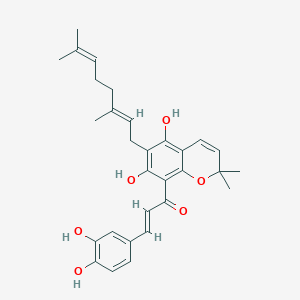

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H34O6 |

|---|---|

Molecular Weight |

490.6 g/mol |

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-1-[6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,2-dimethylchromen-8-yl]prop-2-en-1-one |

InChI |

InChI=1S/C30H34O6/c1-18(2)7-6-8-19(3)9-12-21-27(34)22-15-16-30(4,5)36-29(22)26(28(21)35)24(32)14-11-20-10-13-23(31)25(33)17-20/h7,9-11,13-17,31,33-35H,6,8,12H2,1-5H3/b14-11+,19-9+ |

InChI Key |

NBJRNHOFHFJPDJ-GSFKWRMWSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C(=C2C(=C1O)C=CC(O2)(C)C)C(=O)/C=C/C3=CC(=C(C=C3)O)O)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C(=C2C(=C1O)C=CC(O2)(C)C)C(=O)C=CC3=CC(=C(C=C3)O)O)O)C)C |

Origin of Product |

United States |

Natural Occurrence and Botanical Sourcing

Distribution of Mallotus philippinensis

Mallotus philippinensis, commonly known as the Kamala (B1172507) or red kamala tree, is a perennial shrub or small tree with a wide native distribution across tropical and subtropical regions of Asia and Australia. nih.govwikipedia.orgkew.org Its range extends from the western Himalayas and Afghanistan eastward through India, Sri Lanka, Nepal, and southern China, including Taiwan and the Ryukyu Islands. researchgate.netwikipedia.orgcabidigitallibrary.org The species is also found throughout Southeast Asia (Malesia) and extends to Australia and Melanesia. kew.orgcabidigitallibrary.orgworldagroforestry.org

The plant is adaptable and can be found in various habitats, including evergreen forests, rainforest margins, and open scrublands. nih.govwikipedia.org It is often a component of secondary forests and can sometimes be a dominant undergrowth species. nih.gov Mallotus philippinensis thrives at altitudes ranging from sea level up to 1,600 meters and is tolerant of considerable shade, frost, and drought conditions. nih.govworldagroforestry.org

Table 1: Geographical Distribution of Mallotus philippinensis

| Region/Continent | Countries/Areas |

|---|---|

| South Asia | India, Sri Lanka, Nepal, Bhutan, Bangladesh nih.govkew.orgcabidigitallibrary.org |

| East Asia | Southern China, Taiwan, Ryukyu Islands (Japan) kew.orgcabidigitallibrary.org |

| Southeast Asia | Cambodia, Indonesia, Laos, Malaysia, Myanmar, Philippines, Thailand, Vietnam kew.orgworldagroforestry.org |

| West Asia | Afghanistan wikipedia.org |

| Oceania | Australia, Papua New Guinea, Melanesia kew.orgcabidigitallibrary.orgworldagroforestry.org |

Morphological Localization within the Plant

Scientific studies have identified that Mallotophilippen D is localized within the fruits of the Mallotus philippinensis plant. The plant's fruit is a distinctive three-lobed capsule, which is covered by a dense layer of reddish or orange glandular granules and hairs. nih.govworldagroforestry.orgbiochemjournal.com

This granular, powdery substance, known as "kamala," is the specific part of the fruit from which this compound and other related novel chalcones have been isolated. nih.gov The fine, dull red powder is traditionally collected by shaking and rubbing the mature fruits. nih.gov Research focusing on the phytochemical composition of the plant has confirmed the presence of this compound in extracts derived from these fruit glands and hairs. nih.gov

Table 2: Morphological Localization of this compound

| Plant Species | Plant Part | Specific Tissue/Structure |

|---|

Methodologies for Isolation and Extraction

General Principles of Natural Product Isolation

The isolation of natural products is a foundational practice in pharmacognosy and phytochemistry, aimed at obtaining pure bioactive compounds from natural sources like plants, microorganisms, or marine organisms. rroij.comnih.gov This process is guided by a set of established principles.

The initial step involves the careful selection, collection, and preparation of the source material. For plant-derived compounds, this includes proper identification of the plant species to ensure the correct starting material is used. nih.gov The part of the plant richest in the target compound, such as the leaves, bark, roots, or in the case of Mallotophilippen D, the glandular hairs of the fruit of Mallotus philippinensis, is chosen. longdom.orgnih.gov The collected material is often dried to prevent enzymatic or microbial degradation and then ground into a fine powder to increase the surface area for efficient extraction. nih.govbotanyjournals.com

Extraction is the next crucial step, where solvents are used to dissolve the desired compounds from the plant matrix. rroij.com The choice of solvent is critical and is based on the polarity of the target compound. wiley-vch.de This is often followed by a series of purification steps, which are necessary because the initial crude extract contains a complex mixture of substances. rroij.comamazonaws.com De-replication procedures are often employed early on to quickly identify known compounds and avoid their redundant isolation. nih.gov

Purification is typically achieved through various chromatographic techniques. rroij.comslideshare.net These methods separate compounds based on differences in their physical and chemical properties, such as polarity, size, or charge. column-chromatography.comiipseries.org The final stage involves structural elucidation and purity assessment, where techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular structure and verify the purity of the isolated compound. nih.govbestchrom.com

Extraction Techniques from Plant Matrix

The primary goal of extraction is to liberate the phytochemicals from the plant's cellular matrix. medwinpublishers.com The selection of an appropriate extraction technique is vital and depends on factors like the chemical nature of the compound, its heat stability, and the plant part being used. medwinpublishers.comukaazpublications.com this compound is sourced from the glandular trichomes of the fruits of Mallotus philippensis. longdom.org

Several extraction methods are available, ranging from traditional to modern techniques:

Maceration : This simple technique involves soaking the powdered plant material in a chosen solvent in a stoppered container for an extended period with frequent agitation. vbspu.ac.inmdpi.com It is suitable for both heat-sensitive compounds and inexpensive raw materials. medwinpublishers.com

Percolation : In this method, the solvent is allowed to slowly pass through the powdered plant material packed in a column, a process that is generally more efficient than maceration. botanyjournals.com

Soxhlet Extraction : This is a continuous extraction method using a specialized apparatus where a limited amount of solvent is repeatedly cycled through the plant material, making it efficient for compounds that are not heat-sensitive. rroij.combotanyjournals.com

Decoction : This method involves boiling the plant material, typically harder parts like roots or bark, in water to extract water-soluble and heat-stable components. botanyjournals.commedwinpublishers.com

Modern "Green" Techniques : To improve efficiency and reduce solvent consumption, modern methods have been developed. These include Microwave-Assisted Extraction (MAE), which uses microwave energy to heat the solvent and plant matrix, and Ultrasound-Assisted Extraction (UAE), which employs high-frequency sound waves to disrupt cell walls. botanyjournals.comchemmethod.com

The choice of solvent is paramount, as its polarity determines which compounds will be effectively dissolved. ukaazpublications.com For isolating chalcones and other phenolic compounds like this compound from Mallotus philippensis, solvents such as methanol, ethanol, acetone, and ethyl acetate (B1210297) are commonly used. nih.govbiochemjournal.commedwinpublishers.com

Table 1: Comparison of Common Extraction Techniques

| Technique | Principle | Advantages | Common Solvents |

| Maceration | Soaking plant material in a solvent over time. vbspu.ac.in | Simple, suitable for thermolabile compounds. medwinpublishers.com | Water, Ethanol, Methanol |

| Soxhlet | Continuous extraction with a cycling solvent. botanyjournals.com | Efficient use of solvent, higher yield. rroij.com | Ethanol, Methanol, Chloroform |

| Ultrasound-Assisted | Uses high-frequency sound waves to disrupt cell walls. botanyjournals.com | Faster, less solvent and energy consumption. chemmethod.com | Ethanol, Methanol |

| Microwave-Assisted | Uses microwave energy to heat the solvent and matrix. botanyjournals.com | Rapid, reduced solvent use, high efficiency. chemmethod.com | Ethanol, Water |

Chromatographic Separation Methods in Research

Crude plant extracts are complex mixtures, and chromatography is the cornerstone technique for separating individual components like this compound. iipseries.orgmdpi.com Separation is achieved based on the differential partitioning of compounds between a stationary phase and a mobile phase. slideshare.net

Common chromatographic methods used in natural product isolation include:

Thin-Layer Chromatography (TLC) : A simple, rapid, and inexpensive method used for preliminary analysis of extracts, monitoring reaction progress, and determining the optimal solvent system for column chromatography. nih.govvbspu.ac.in It allows for the visualization of separated compounds as spots on a plate. nih.gov

Column Chromatography (CC) : A widely used preparative technique for isolating compounds from a mixture. column-chromatography.comiipseries.org The extract is loaded onto a column packed with a solid adsorbent (stationary phase), and a solvent (mobile phase) is passed through it. Compounds separate as they move down the column at different rates based on their affinity for the stationary phase. column-chromatography.com For phenolic compounds, stationary phases like silica (B1680970) gel or Sephadex are often employed. nih.gov

High-Performance Liquid Chromatography (HPLC) : A highly efficient and versatile separation technique that uses high pressure to pass the mobile phase through a column packed with very fine particles. iipseries.orgwisdomlib.org It offers high resolution and is used for both analytical and preparative-scale purification. rroij.com Reversed-phase HPLC, with a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly common. bestchrom.com

Ultra-Performance Liquid Chromatography (UPLC) : An advancement of HPLC that uses columns with even smaller particle sizes (typically under 2 µm). This results in significantly faster separations and improved resolution. longdom.orgresearchgate.net

In a characteristic fingerprint analysis of Mallotus philippensis, this compound was identified using a UPLC system coupled with a mass spectrometer. longdom.org The separation was achieved on a C18 column using a gradient elution of acetonitrile (B52724) and water with 0.1% formic acid. longdom.orglongdom.org

Table 2: UPLC-MS Identification Data for this compound

| Compound Name | Retention Time (t R) | Ion Species | m/z (mass-to-charge ratio) |

| This compound | 1.85 min | [M+H]⁺ | 491.2 |

| Data sourced from UPLC/ESI-MS analysis of Mallotus philippinensis extract. longdom.orglongdom.org |

Purity Assessment Methodologies

After isolation, it is essential to assess the purity of the compound and confirm its identity. A pure compound should ideally consist of a single chemical entity, free from solvents and other contaminants. wisdomlib.org

Several methodologies are employed for this purpose:

Chromatographic Techniques : The purity of an isolated compound can be verified by subjecting it to analysis on different chromatographic systems. A pure compound should appear as a single spot in TLC under various solvent systems or a single, sharp peak in HPLC or UPLC analysis. nih.govgsconlinepress.com The use of a Diode Array Detector (DAD) in HPLC can further help assess purity by checking for peak homogeneity across multiple wavelengths. nih.gov

Spectroscopic Techniques : These methods provide structural information and are crucial for confirming the compound's identity.

Mass Spectrometry (MS) : Provides the molecular weight and fragmentation pattern of the molecule. bestchrom.com For this compound, electrospray ionization mass spectrometry (ESI-MS) showed a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 491.2, which corresponds to its molecular formula, C₃₀H₃₄O₆. longdom.orglongdom.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structure determination. nih.govamazonaws.com

Melting Point Determination : A pure crystalline solid typically has a sharp and defined melting point range. Impurities tend to depress and broaden the melting point range. gsconlinepress.com

Table 3: Summary of Purity Assessment Methods

| Methodology | Purpose | Key Information Provided |

| HPLC/UPLC | Assess homogeneity | A single, symmetrical peak indicates high purity. gsconlinepress.com |

| TLC | Check for impurities | A single spot across multiple solvent systems suggests purity. nih.gov |

| Mass Spectrometry (MS) | Confirm molecular weight | Provides exact mass and molecular formula. bestchrom.com |

| NMR Spectroscopy | Confirm chemical structure | Details the atomic connectivity and stereochemistry. amazonaws.com |

| Melting Point | Assess purity of crystalline solids | A sharp, defined melting point indicates high purity. gsconlinepress.com |

This compound: A Deep Dive into its Structural and Characterizational Analysis

Structural Elucidation and Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) Techniques

Accurate Mass Determination for Elemental Composition

A foundational step in the structural elucidation of any unknown natural product is the determination of its elemental composition. For this compound, this was achieved through high-resolution mass spectrometry (HRMS). This technique provides a highly accurate mass-to-charge ratio (m/z) of the parent ion, allowing for the deduction of a unique molecular formula.

In a study utilizing Ultra-Performance Liquid Chromatography-Photodiode Array-Mass Spectrometry (UPLC-PDA-MS), this compound was analyzed. The resulting data revealed a protonated molecular ion peak ([M+H]⁺) at an m/z of 491.2. This accurate mass measurement corresponds to the molecular formula C₃₀H₃₆O₆. The ability to distinguish between molecules with the same nominal mass but different elemental compositions is a key advantage of HRMS, providing a critical constraint for the subsequent steps of structure determination.

| Mass Spectrometry Data for this compound | |

| Ionization Mode | Electrospray Ionization (ESI) |

| Ion Detected | [M+H]⁺ |

| Accurate m/z | 491.2 |

| Deduced Molecular Formula | C₃₀H₃₆O₆ |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be observed. While a specific, isolated IR spectrum for this compound is not widely published, analysis of crude extracts of Mallotus philippensis and the known structure of this compound allow for a reliable prediction of its key spectral features.

The IR spectrum of this compound is expected to exhibit several key absorption bands. The presence of multiple hydroxyl (-OH) groups, both phenolic and alcoholic, would result in a broad absorption band in the region of 3550-3200 cm⁻¹. A strong, sharp peak characteristic of a carbonyl group (C=O) stretch is also anticipated. Given that this compound is a chalcone, this carbonyl is part of a conjugated system, which typically shifts the absorption to a lower wavenumber, likely in the 1650-1625 cm⁻¹ range. nast.gov.np Additionally, absorptions corresponding to aromatic C=C bond stretching would be visible in the 1600-1450 cm⁻¹ region, and C-O stretching from the ether and phenol (B47542) functionalities would appear in the 1300-1000 cm⁻¹ fingerprint region.

| Predicted Infrared (IR) Absorption Bands for this compound | |

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3550 - 3200 (broad) | O-H stretching (phenolic and alcoholic) |

| ~2960 - 2850 | C-H stretching (aliphatic) |

| 1650 - 1625 (strong, sharp) | C=O stretching (conjugated ketone) |

| 1600 - 1450 | C=C stretching (aromatic) |

| 1300 - 1000 | C-O stretching (ether, phenol) |

X-ray Crystallography in Definitive Structural Assignment

X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure. wikipedia.org This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org This pattern provides detailed information about the atomic positions, bond lengths, and bond angles within the crystal lattice, leading to a definitive structural assignment. wikipedia.org

While a specific X-ray crystal structure for this compound has not been reported in the reviewed literature, its application to numerous closely related phloroglucinol and chalcone derivatives isolated from Mallotus species underscores its critical role in this field. nih.govlibretexts.orgresearchgate.netsigmaaldrich.comresearchgate.net For instance, the absolute configuration of Mallopenin A, a chalcone from M. philippensis, was confirmed by X-ray diffraction studies. sigmaaldrich.comresearchgate.net The structural complexity and multiple stereocenters often present in these natural products make X-ray crystallography an invaluable, and often necessary, tool to resolve any structural ambiguities that may remain after analysis by other spectroscopic methods. libretexts.orgresearchgate.net The successful crystallization and analysis of its analogues strongly suggest that X-ray crystallography would be the ultimate method for the definitive and absolute structural confirmation of this compound.

Integration of Spectroscopic Data for Complex Structure Determination

The elucidation of a complex natural product like this compound is rarely accomplished with a single technique. Instead, it requires the careful integration of data from multiple spectroscopic methods. nih.gov The process is a puzzle where each piece of spectroscopic information provides crucial clues to the final structure.

The process begins with the molecular formula (C₃₀H₃₆O₆) derived from HRMS . This formula allows for the calculation of the degree of unsaturation (also known as the index of hydrogen deficiency), which for this compound is 13. This high value immediately suggests the presence of multiple rings and/or double bonds.

IR spectroscopy then provides a checklist of the functional groups present, confirming the existence of hydroxyl groups, a conjugated carbonyl group, and aromatic rings, all of which are consistent with the proposed chalcone and chromene moieties in the structure.

The core of the structural puzzle is then solved using Nuclear Magnetic Resonance (NMR) spectroscopy .

¹H NMR reveals the number and types of protons and their connectivity. The chemical shifts indicate the electronic environment of the protons (e.g., aromatic, vinylic, aliphatic), and the splitting patterns (coupling constants) reveal which protons are adjacent to one another.

¹³C NMR provides a count of the number of unique carbon atoms in the molecule, and their chemical shifts indicate their nature (e.g., carbonyl, aromatic, olefinic, aliphatic).

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to piece the fragments together. COSY identifies proton-proton couplings, while HSQC correlates protons directly to their attached carbons. The crucial HMBC experiment reveals longer-range correlations between protons and carbons (typically over two or three bonds), allowing for the connection of the individual spin systems and functional groups into the final molecular scaffold.

By systematically analyzing and integrating the data from HRMS, IR, and a full suite of NMR experiments, the planar structure of this compound as 3-(3,4-dihydroxy-phenyl)-1-[6-(3,7-dimethyl-octa-2,6-dienyl)-5,7-dihydroxy-2,2-dimethyl-2H-chromen-8-yl]-propenone can be confidently assembled. nast.gov.np While NMR provides the connectivity, any remaining ambiguity, particularly concerning the absolute stereochemistry, would ideally be resolved by X-ray crystallography.

Chemical Synthesis and Analog Generation

Total Synthesis Approaches for Mallotophilippen D

While this compound has been isolated from natural sources such as Mallotus philippensis, its complete synthesis in a laboratory setting provides unequivocal proof of its structure and allows for the production of the compound for further study. sid.irbiochemjournal.com Synthetic approaches toward this compound have been successfully developed. sid.ir

A key strategy for the synthesis of pyranochalcones, including this compound and its isomers, has been reported. sid.ir The synthesis likely involves a convergent approach, where the two main fragments of the molecule, the geranylated phloroglucinol (B13840) core and the substituted cinnamic acid or benzaldehyde (B42025) moiety, are prepared separately and then combined.

The initial steps would likely involve the preparation of a suitably protected phloroglucinol derivative. This would be followed by the introduction of the geranyl group at the C-6 position. The final key steps would involve a Claisen-Schmidt condensation or a similar reaction to couple the geranylated phloroglucinol fragment with a protected 3,4-dihydroxybenzaldehyde, followed by deprotection to yield this compound.

Synthetic Strategies for Related Chalcone (B49325) Derivatives

The synthesis of chalcones is a well-established field in organic chemistry, with the Claisen-Schmidt condensation being the most traditional and widely used method. nih.gov This reaction involves the base- or acid-catalyzed condensation of an acetophenone (B1666503) with an aromatic aldehyde.

Key Synthetic Methodologies for Chalcones:

| Method | Description | Key Reagents/Catalysts |

| Claisen-Schmidt Condensation | A cornerstone of chalcone synthesis, involving the reaction of an acetophenone with a benzaldehyde. | NaOH, KOH, acid catalysts |

| Wittig Reaction | The reaction of an aldehyde with a phosphorus ylide (phosphorane) to create the α,β-unsaturated ketone system. | Triphenylphosphine, base |

| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction that can be used to form one of the carbon-carbon bonds in the chalcone backbone. acs.org | Palladium catalyst, base |

| Friedel-Crafts Acylation | This reaction can be used to attach the cinnamoyl group to an aromatic ring. | Lewis acid (e.g., AlCl₃) |

| Microwave and Ultrasound-Assisted Synthesis | These techniques are employed to accelerate reaction rates, improve yields, and often lead to cleaner reactions. nih.gov | N/A |

The synthesis of related natural products, such as Mallotophilippen C and E, has been achieved using key strategies that include ethylenediamine (B42938) diacetate-catalyzed benzopyran formation and base-catalyzed aldol (B89426) reactions. nih.gov For instance, the synthesis of Mallotophilippen C was accomplished starting from 2,4,6-trihydroxy acetophenone, which was reacted with geranyl bromide. nih.gov This intermediate was then reacted with 3-methyl-2-butenal (B57294) to form the benzopyran ring, a core structure also present in this compound. nih.gov

Regioselective and Stereoselective Synthesis Methodologies

The structure of this compound presents challenges in terms of both regioselectivity and stereoselectivity. The geranyl group must be introduced at a specific position on the phloroglucinol ring, and the double bond in the chalcone backbone is typically in the E (trans) configuration, which is the more thermodynamically stable isomer.

Regioselectivity: The selective geranylation at the C-6 position of the phloroglucinol core is a critical step. The use of protecting groups on the hydroxyl functions of the phloroglucinol can direct the alkylation to the desired position. Metal-catalyzed C-H activation strategies are also emerging as powerful tools for regioselective alkylation. In the synthesis of related geranylated chalcones, regioselective iodination followed by a Suzuki coupling reaction has been employed as a key step to control the position of the isoprenoid chain. acs.org

Stereoselectivity: The Claisen-Schmidt condensation generally leads to the formation of the more stable E-chalcone. However, under certain conditions, a mixture of E and Z isomers can be formed. Ultrasound irradiation has been shown to promote the stereoselective synthesis of (E)-chalcones in good to excellent yields. nih.gov The stereochemistry of the resulting chalcones can be confirmed by ¹H NMR spectroscopy, where the coupling constant (J) for the vinylic protons is typically around 15-16 Hz for the trans isomer.

Development of Unnatural Analogs

The development of unnatural analogs of this compound is a promising avenue for discovering new compounds with potentially improved biological activities. Synthetic access allows for systematic modifications of the core structure. An efficient synthesis of biologically interesting natural pyranochalcones from Mallotus philippensis and their unnatural derivatives has been described. sid.ir

Strategies for generating unnatural analogs include:

Modification of the Geranyl Side Chain: The geranyl group can be replaced with other lipophilic chains of varying lengths and degrees of unsaturation.

Alteration of the B-Ring Substitution: The 3,4-dihydroxy substitution pattern on the B-ring can be altered to include other functional groups such as methoxy, halogen, or nitro groups.

Introduction of Heterocyclic Rings: Either of the aromatic rings can be replaced with a heterocyclic ring system to explore new chemical space.

Derivatization of the Phloroglucinol Core: The remaining hydroxyl groups on the A-ring can be alkylated or acylated to study their influence on activity.

The synthesis of a series of diprenylated and digeranylated chalcone analogs has been achieved through methods like alkylation, regioselective iodination, aldol condensation, Suzuki coupling, and acs.orgCurrent time information in Bangalore, IN.-sigmatropic rearrangement. acs.org These approaches provide a versatile toolkit for creating a library of unnatural analogs of this compound for structure-activity relationship (SAR) studies.

Structure Activity Relationship Sar Investigations

Computational Approaches to SAR Prediction

Computational studies have emerged as a powerful tool in predicting the biological activities of natural products like Mallotophilippen D by simulating their interactions with protein targets. Molecular docking, a key computational technique, has been employed to investigate the binding affinity and mode of interaction of this compound with various biological macromolecules.

One notable study explored the potential of this compound as an antiviral agent against SARS-CoV-2. pdx.edu Through molecular docking simulations, it was predicted that this compound exhibits a high binding affinity for the spike protein's receptor-binding domain. pdx.edu The calculated binding free energy for this interaction was a significant -39.2 kcal/mol, suggesting a stable and favorable binding. pdx.edu

In a different therapeutic context, the interaction of this compound with Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle and a target in cancer therapy, has been computationally assessed. rsc.orgrsc.org These in silico analyses provided insights into the potential binding modes and energetic favorability of this compound within the CDK1 active site. rsc.orgrsc.org

Furthermore, the drug-likeness of this compound has been evaluated based on Lipinski's "rule of five." rsc.orgrsc.org This rule assesses properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors to predict the oral bioavailability of a compound. A study that included this compound and its analogs calculated these properties, providing a preliminary assessment of their potential as drug candidates. nih.gov

| Protein Target | Binding Energy (kcal/mol) | Computational Method |

|---|---|---|

| SARS-CoV-2 Spike Protein Receptor-Binding Domain | -39.2 | Molecular Docking, MMPBSA |

| Cyclin Dependent Kinase 1 (CDK1) | -12.81 (for Kamalachalcone A, an analog) | Molecular Docking |

Rational Design of Structural Modifications for Mechanistic Probes

The rational design of structural modifications is a cornerstone of medicinal chemistry, enabling the creation of mechanistic probes to explore the biological functions of a parent compound. While specific literature on the rational design of probes derived from this compound is limited, the principles can be extrapolated from studies on related chalcone (B49325) and chromene scaffolds. nih.govrsc.orgnih.gov These scaffolds form the core of this compound.

The primary goal in designing mechanistic probes is often to introduce functionalities that allow for the visualization or identification of molecular targets without significantly altering the compound's inherent biological activity. This can involve the incorporation of:

Fluorescent Tags: Attaching a fluorophore to the this compound scaffold would enable researchers to track its localization within cells and tissues, providing insights into its uptake, distribution, and sites of action. The design of such probes requires careful consideration of the attachment point to avoid disrupting key pharmacophoric features. nih.gov

Photoaffinity Labels: These are chemically reactive groups that, upon photoactivation, can form a covalent bond with nearby molecules. Incorporating a photoaffinity label into the structure of this compound would allow for the irreversible capture and subsequent identification of its direct binding partners.

Biotin Tags: Biotinylation is a common strategy for pull-down assays. A biotinylated this compound analog could be used to isolate its target proteins from complex biological mixtures for identification by techniques like mass spectrometry.

The synthesis of analogs of this compound, such as Mallotophilippen C and E, demonstrates that the core structure can be chemically modified. nih.gov The synthetic strategies employed in these total syntheses, often involving aldol (B89426) reactions and benzopyran formation, provide a foundation for the rational introduction of probes. nih.govnih.gov For instance, the chalcone moiety's α,β-unsaturated carbonyl system is a key reactive feature that could be a site for modification. nih.gov

Comparative Analysis of Mallotophilippen Analogs

This compound belongs to a family of related chromenochalcones isolated from the plant Mallotus philippinensis. frontiersin.org Comparing the biological activities of this compound with its naturally occurring analogs, such as Mallotophilippen C and E, provides valuable structure-activity relationship insights.

Studies have reported a range of biological activities for these compounds, including antimicrobial and anti-inflammatory effects. pdx.edu For example, Mallotophilippens C, D, and E have been shown to inhibit the production of nitric oxide (NO) and the expression of the inducible NO synthase (iNOS) gene in a murine macrophage-like cell line. pdx.edu This suggests a potential anti-inflammatory role for this class of compounds.

The subtle structural differences between these analogs, such as variations in hydroxylation patterns or other substituents on the aromatic rings, can lead to significant differences in their biological potency and selectivity. A comparative analysis of their activities helps to identify the key structural features responsible for their biological effects.

| Compound | Reported Biological Activity |

|---|---|

| Mallotophilippen C | Inhibition of nitric oxide (NO) production, Inhibition of inducible NO synthase (iNOS) gene expression |

| This compound | Inhibition of nitric oxide (NO) production, Inhibition of inducible NO synthase (iNOS) gene expression, Predicted binding to SARS-CoV-2 spike protein and CDK1 |

| Mallotophilippen E | Inhibition of nitric oxide (NO) production, Inhibition of inducible NO synthase (iNOS) gene expression |

Biosynthesis Pathway Elucidation

Precursor Identification and Tracing Studies

The biosynthesis of the fundamental chalcone (B49325) skeleton is initiated from precursors derived from the shikimic acid and acetate (B1210297) pathways. Phenylalanine, an amino acid produced via the shikimic acid pathway, serves as the primary precursor for the B-ring and the three-carbon bridge of the chalcone structure. ijpsr.com Through the action of the enzyme phenylalanine ammonia-lyase (PAL), phenylalanine is converted to cinnamic acid. mdpi.com This is followed by hydroxylation to p-coumaric acid by cinnamate (B1238496) 4-hydroxylase (C4H). mdpi.com Subsequently, 4-coumarate-CoA ligase (4CL) activates p-coumaric acid to its CoA-ester, p-coumaroyl-CoA. mdpi.com

The A-ring of the chalcone originates from the acetate pathway, specifically through the condensation of three molecules of malonyl-CoA. ijpsr.com

The distinctive geranyl group attached to the A-ring of Mallotophilippen D is synthesized via the isoprenoid pathway. The key precursor for this C10 isoprenoid unit is geranyl pyrophosphate (GPP), which is formed from the condensation of dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP). mdpi.com

While these precursors are confidently identified based on general plant secondary metabolism, specific isotopic tracing studies to definitively confirm the incorporation of these molecules into the this compound structure have not been reported in the available scientific literature. Such studies would involve feeding labeled precursors (e.g., ¹³C or ¹⁴C labeled phenylalanine or acetate) to Mallotus philippinensis and tracking the label's incorporation into the final molecule.

Table 1: Identified Precursors for this compound Biosynthesis

| Precursor Molecule | Biosynthetic Pathway | Contribution to this compound |

| Phenylalanine | Shikimic Acid Pathway | B-ring and C3 bridge |

| Malonyl-CoA | Acetate Pathway | A-ring |

| Geranyl Pyrophosphate (GPP) | Isoprenoid Pathway | Geranyl side chain |

Enzymatic Transformations in the Chalcone Biosynthetic Route

The assembly and modification of the this compound molecule involves a series of enzymatic transformations. The core reaction is the formation of the chalcone scaffold, followed by specific tailoring reactions that result in the final complex structure.

The key enzymatic steps are outlined below:

Chalcone Synthase (CHS): This Type III polyketide synthase is a pivotal enzyme in flavonoid biosynthesis. frontiersin.org It catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic C15 chalcone backbone, naringenin (B18129) chalcone. mdpi.comfrontiersin.org This reaction represents the first committed step in the biosynthesis of most flavonoids. mdpi.com

Prenyltransferase (PT): A crucial step in the biosynthesis of this compound is the attachment of a geranyl group to the chalcone core. This reaction is catalyzed by a prenyltransferase. mdpi.com These enzymes transfer the geranyl moiety from geranyl pyrophosphate (GPP) to a specific position on the A-ring of the chalcone acceptor molecule. mdpi.comacs.org While several plant aromatic prenyltransferases have been identified, the specific enzyme from Mallotus philippinensis responsible for this geranylation has not yet been isolated or characterized. wur.nlnih.gov

Cytochrome P450 Monooxygenases (CYP450s): The specific hydroxylation pattern on the B-ring of this compound (at positions 3 and 4) is likely achieved by the action of cytochrome P450-dependent monooxygenases. oup.com These enzymes are known to be responsible for the hydroxylation of flavonoid rings. oup.com For instance, flavonoid 3'-hydroxylase (F3'H), a type of CYP450, is known to introduce hydroxyl groups at the 3' position of the B-ring of flavonoids. oup.com The enzyme responsible for the specific hydroxylation pattern of this compound has not been experimentally confirmed.

Table 2: Key Enzymes in the Proposed Biosynthesis of this compound

| Enzyme | Enzyme Class | Proposed Function |

| Phenylalanine ammonia-lyase (PAL) | Lyase | Converts Phenylalanine to Cinnamic acid. |

| Cinnamate 4-hydroxylase (C4H) | Monooxygenase | Hydroxylates Cinnamic acid to p-Coumaric acid. |

| 4-Coumarate-CoA ligase (4CL) | Ligase | Activates p-Coumaric acid to p-Coumaroyl-CoA. |

| Chalcone Synthase (CHS) | Polyketide Synthase | Condenses p-Coumaroyl-CoA and Malonyl-CoA to form the chalcone scaffold. |

| Prenyltransferase (PT) | Transferase | Attaches the geranyl group from GPP to the chalcone A-ring. |

| Cytochrome P450 Monooxygenase | Oxidoreductase | Catalyzes the specific hydroxylation of the B-ring. |

Genetic and Molecular Biology Approaches to Pathway Investigation

The investigation of the biosynthetic pathway of this compound at the genetic and molecular level is still in its early stages. Modern molecular biology techniques offer powerful tools to identify and characterize the genes and enzymes involved.

Transcriptome Analysis: A common approach is to perform transcriptome analysis of the tissues of Mallotus philippinensis that actively produce this compound, such as the glandular hairs of the fruits. mdpi.com By comparing the gene expression profiles of producing versus non-producing tissues, or tissues at different developmental stages, it is possible to identify candidate genes that are co-expressed with the compound's accumulation. This can lead to the identification of the specific chalcone synthase, prenyltransferase, and cytochrome P450 genes involved in the pathway.

Gene Cloning and Functional Characterization: Once candidate genes are identified, they can be cloned and expressed in a heterologous host system, such as yeast or E. coli. nih.gov The recombinant enzymes can then be assayed for their specific activity. For example, a candidate prenyltransferase gene would be tested for its ability to geranylate the chalcone precursor in vitro. nih.gov

Biosynthetic Gene Clusters (BGCs): In many organisms, genes for a specific metabolic pathway are located together on the chromosome in what is known as a biosynthetic gene cluster (BGC). jic.ac.ukfrontiersin.org Searching the genome of Mallotus philippinensis for potential BGCs containing a chalcone synthase and other modifying enzymes like prenyltransferases and P450s could be a direct way to identify the complete set of genes responsible for this compound biosynthesis. As of now, no such BGC has been reported for this compound.

To date, while studies on Mallotus philippinensis have identified genes related to steroidogenesis, specific molecular genetic studies focusing on the elucidation of the this compound biosynthetic pathway have not been published. nih.gov

Mechanistic Investigations of Biological Activities

Anti-inflammatory and Immunomodulatory Action Mechanisms

Studies suggest that Mallotophilippen D exerts significant anti-inflammatory and immunomodulatory effects. These actions are attributed to its ability to modulate key pathways and mediators involved in the inflammatory cascade. The primary model used for these investigations has been the murine macrophage-like cell line, RAW 264.7, stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

The anti-inflammatory effects of this compound are deeply rooted in its ability to regulate the expression of pro-inflammatory genes. Upon stimulation with inflammatory signals, macrophages typically upregulate a suite of genes that drive the inflammatory response. This compound has been demonstrated to counteract this process by downregulating the gene expression of several key inflammatory proteins.

Specifically, the compound suppresses the expression of the inducible nitric oxide synthase (iNOS) gene, which is consistent with its ability to reduce NO production. Furthermore, it downregulates the gene for cyclooxygenase-2 (COX-2), an enzyme responsible for synthesizing prostaglandins (B1171923) that mediate pain and inflammation.

The immunomodulatory activity of this compound is also evident through its impact on pro-inflammatory cytokines. Studies have confirmed that it decreases the gene expression of interleukin-6 (IL-6) and interleukin-1β (IL-1β). These cytokines are pivotal in orchestrating the inflammatory response, and their suppression points to the compound's potential to temper excessive immune reactions.

Table 1: Documented Effects of this compound on Pro-Inflammatory Gene Expression

| Target Gene | Biological Function | Effect of this compound | Cellular Model | Citation |

|---|---|---|---|---|

| iNOS | Produces nitric oxide (NO) | Downregulation of Gene Expression | RAW 264.7 Macrophages | |

| COX-2 | Synthesizes prostaglandins | Downregulation of Gene Expression | RAW 264.7 Macrophages | |

| IL-6 | Pro-inflammatory cytokine | Downregulation of Gene Expression | RAW 264.7 Macrophages |

| IL-1β | Pro-inflammatory cytokine | Downregulation of Gene Expression | RAW 264.7 Macrophages | |

The regulation of inflammatory gene expression is controlled by complex intracellular signaling pathways. While direct studies on this compound's interaction with these pathways are limited, its documented effects on gene expression allow for informed inferences. The expression of iNOS, COX-2, IL-6, and IL-1β is largely under the control of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB). The NF-κB pathway is a central regulator of inflammation; its activation leads to the transcription of numerous pro-inflammatory genes. It is plausible that this compound exerts its effects by inhibiting the activation of the NF-κB pathway, thereby preventing the transcription of its downstream targets.

Another critical signaling cascade in inflammation is the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes subfamilies like ERK, p38

Antimicrobial Action Mechanisms

Molecular Targets of Antibacterial Action

Direct experimental studies identifying the specific molecular targets of this compound's antibacterial activity are not extensively documented in current scientific literature. However, the general mechanisms by which antibacterial agents function and findings related to similar compounds offer potential avenues of action.

Antibacterial drugs typically function by targeting essential bacterial processes, including the inhibition of cell wall synthesis, protein synthesis, membrane function, and nucleic acid synthesis. oregonstate.education Common targets include penicillin-binding proteins (PBPs) for β-lactams, the 30S or 50S ribosomal subunits for protein synthesis inhibitors, and DNA gyrase or topoisomerases for quinolones. researchgate.netnih.govmdpi.com

Research on other compounds from the Mallotus genus provides insight into possible mechanisms. For instance, Mallotojaponin B, in synergy with chloramphenicol, was found to be bactericidal against Methicillin-resistant Staphylococcus aureus (MRSA), a mechanism involving the leakage of nucleotides from the bacterial cell. nih.gov This suggests that related compounds may act by disrupting bacterial cell membrane integrity. Furthermore, a study on Rottlerin (B1679580), a well-known polyphenol from Mallotus philippensis, demonstrated its antimycobacterial effects against Mycobacterium tuberculosis. researchgate.net Molecular docking simulations in that study predicted that Rottlerin binds to the inhibitory site of the enzyme diterpene synthase (Rv3378c), a potential therapeutic target in mycobacteria. researchgate.net While these findings concern related molecules, they suggest that this compound might exert its antibacterial effects through mechanisms such as membrane disruption or inhibition of essential bacterial enzymes. Further research is required to elucidate the precise molecular interactions for this compound.

Quorum Sensing Inhibition and Biofilm Formation Modulation

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation. plos.org Biofilms are structured communities of bacteria encased in a self-produced matrix, which can lead to persistent infections and increased antibiotic resistance. plos.orgfrontiersin.org The inhibition of QS and biofilm formation is a key strategy for combating bacterial pathogenicity. nih.gov

Currently, there is a lack of specific research data on the direct effects of this compound on quorum sensing pathways or its ability to modulate biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa or Staphylococcus aureus. plos.orgnih.gov

However, studies on related compounds indicate that natural products from Mallotus species can interfere with these processes. For example, Mallotojaponin B has been shown to inhibit the formation of and eradicate established biofilms of MRSA. nih.gov This suggests that compounds with similar structural features, such as this compound, may possess similar anti-biofilm capabilities. The mechanisms often involve interfering with the signaling molecules of the QS system or disrupting the integrity of the biofilm's extracellular polymeric substance (EPS) matrix. frontiersin.org Given the established role of P. aeruginosa and S. aureus in forming robust single-species and dual-species biofilms that contribute to chronic infections, investigating the potential of this compound as a biofilm modulator is a critical area for future research. plos.orgnih.gov

Anticancer and Cytotoxic Mechanisms (in vitro cellular models)

The cell cycle is a highly regulated process involving cyclin-dependent kinases (CDKs) and their cyclin partners, which drive the cell through its growth and division phases. frontiersin.org Dysregulation of this process is a hallmark of cancer, making CDKs attractive targets for anticancer therapies. frontiersin.orgwikipedia.org

An in silico study explored the potential of this compound as an inhibitor of CDK1, a key kinase for cell cycle progression. oncogen.orgoncogen.org Molecular docking simulations predicted the binding energy of this compound with CDK1 kinase, suggesting a potential inhibitory interaction.

| Ligand Name | Binding Energy (kcal/mol) | Inhibitor Constant (Ki) at 25°C |

|---|---|---|

| This compound | -9.5 | 184.88 nM |

| Rottlerin | -9.2 | 323.74 nM |

| Dinaciclib (Reference Inhibitor) | -10.7 | 27.85 nM |

These computational findings suggest that this compound may perturb the cell cycle by inhibiting CDK1, thereby blocking cell cycle progression. oncogen.orgoncogen.org This is further supported by extensive research on the related compound Rottlerin, which has been shown to induce cell cycle arrest and inhibit proliferation in various cancer cell lines. oncogen.orgontosight.ai The analysis of cellular DNA content by flow cytometry is a standard method to observe these effects, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle. nih.govspringernature.comthermofisher.combiocompare.com

Protein Kinase C (PKC) comprises a family of serine/threonine kinases involved in regulating cell proliferation, differentiation, and apoptosis. thermofisher.comnih.gov Due to their role in signal transduction, they are significant targets in cancer research. While direct data on this compound's interaction with PKC is unavailable, the closely related compound Rottlerin is well-characterized as a PKC inhibitor, albeit with debated selectivity. nih.govnih.gov

Rottlerin demonstrates varied inhibitory potency across different PKC isoforms. merckmillipore.commedchemexpress.com It was initially reported as a selective inhibitor of PKCδ, but subsequent research has shown it inhibits a wider range of kinases. nih.govrndsystems.comsigmaaldrich.com The inhibitory concentrations (IC₅₀) highlight its preference for certain isoforms over others.

| PKC Isoform Group | Specific Isoform | IC₅₀ (µM) |

|---|---|---|

| Conventional (cPKC) | PKCα | 30 - 42 |

| PKCβ | 30 - 42 | |

| PKCγ | 30 - 42 | |

| Novel (nPKC) | PKCδ | 3 - 6 |

| PKCθ | 3 - 6 | |

| Atypical (aPKC) / Novel | PKCε | 80 - 100 |

| PKCη | 80 - 100 | |

| PKCζ | 80 - 100 |

These findings show that Rottlerin is most potent against the novel PKC isoforms δ and θ. merckmillipore.commedchemexpress.com Given the structural similarities between Rottlerin and this compound, it is plausible that this compound could also modulate PKC activity, a hypothesis that warrants direct experimental validation.

The progression through the G1 phase of the cell cycle is critically dependent on the expression of D-type cyclins, particularly Cyclin D1, which complexes with CDK4/6 to phosphorylate the retinoblastoma protein (Rb). frontiersin.orgnih.gov Overexpression of Cyclin D1 is common in many cancers. There is no specific evidence linking this compound to the regulation of endothelin-1.

However, studies on the related compound Rottlerin have demonstrated its ability to downregulate the expression of Cyclin D1 in cancer cells. nih.govunife.it Research in melanoma cells showed that treatment with Rottlerin led to a marked decrease in Cyclin D1 protein levels, contributing to its antiproliferative effect. unife.itresearchgate.net This downregulation appears to be part of a broader mechanism, as Rottlerin has also been reported to inhibit the NF-κB/cyclin D1 cascade in breast cancer cells. nih.gov By reducing the levels of key proteins like Cyclin D1, compounds like Rottlerin can effectively halt the cell cycle and inhibit tumor cell growth.

Antioxidant Mechanisms at a Molecular Level

Phenolic compounds, including the class to which this compound belongs, are known for their antioxidant properties. nih.gov These properties arise from their ability to donate hydrogen atoms or electrons to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress. ontosight.ai Oxidative stress is implicated in the pathogenesis of numerous diseases, and antioxidants can interfere with these processes. researchgate.net

Free Radical Scavenging Activities (in vitro chemical assays)

Free radicals are highly reactive molecules with unpaired electrons that can cause oxidative damage to cells. The ability of a chemical compound to scavenge these radicals is a key indicator of its antioxidant potential. This activity is commonly measured using in vitro chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) tests. In these assays, the antioxidant compound donates an electron to the stable radical, neutralizing it and causing a measurable change in color, which is quantified spectrophotometrically. nih.govnih.gov The result is often expressed as an IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. researchgate.net

While specific free radical scavenging data for this compound is not extensively detailed in the available literature, studies on extracts from its source plant, Mallotus philippensis, and related compounds provide insight into the potential activity of this chemical family. The methanolic extract of the Mallotus philippensis seed cover demonstrated significant antioxidant activity, with a reported IC50 value of 32.08 ± 2.81 µg/mL in a DPPH assay. researchgate.net Another prominent compound from the plant, Rottlerin, showed the ability to reduce at least 50% of free radicals at a concentration of 109.2 µM in a DPPH assay. researchgate.net These findings suggest that compounds from Mallotus philippensis, including potentially this compound, possess notable free-radical scavenging capabilities.

| Substance | Assay | IC50 Value | Source |

|---|---|---|---|

| Mallotus philippensis (Seed Cover Extract) | DPPH | 32.08 ± 2.81 µg/mL | researchgate.net |

| Rottlerin | DPPH | 109.2 µM | researchgate.net |

Reactive Oxygen Species (ROS) Modulation

Reactive oxygen species (ROS) are a group of chemically reactive molecules derived from oxygen, playing a dual role in biology. mdpi.comnih.gov At low to moderate levels, they function as critical signaling molecules in various cellular processes, including cell growth and proliferation. frontiersin.orgmdpi.com However, excessive ROS production leads to oxidative stress, a harmful condition that can damage DNA, proteins, and lipids, contributing to cellular dysfunction and the development of various diseases. nih.govnih.gov

The modulation of ROS homeostasis is a key therapeutic strategy. frontiersin.org Compounds with antioxidant properties can modulate ROS levels by neutralizing them directly, thereby mitigating oxidative stress. nih.gov Although direct studies on the modulation of cellular ROS by this compound are not prominent in the reviewed scientific literature, its presumed free-radical scavenging activity suggests a potential role in controlling ROS levels. The antioxidant activities observed in Mallotus philippensis extracts indicate that its constituent phytochemicals can interact with and neutralize ROS. researchgate.net This activity is foundational to preventing the cellular damage that arises from oxidative stress.

Enzyme Inhibition Studies (e.g., Tyrosinase Inhibition)

Enzyme inhibition is a primary mechanism through which bioactive compounds exert their effects. By binding to enzymes and reducing their activity, inhibitors can modulate metabolic pathways. This compound has been identified as an inhibitor of nitric oxide synthase (NOS), an enzyme family responsible for synthesizing nitric oxide (NO). akavatx.commdpi.com NO is a crucial signaling molecule involved in various physiological processes, and its overproduction by inducible NOS (iNOS) is linked to inflammatory conditions. mdpi.com

Furthermore, other compounds isolated from the glandular hairs of Mallotus philippinensis have been extensively studied as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. mdpi.comresearchgate.net Inhibition of tyrosinase is a sought-after property for agents used in cosmetics for skin whitening. researchgate.net Studies have shown that the compounds Rottlerin, Mallotophilippen A, and Mallotophilippen B are effective tyrosinase inhibitors. mdpi.comresearchgate.net

Kinetic Characterization of Inhibition

Enzyme kinetics studies are crucial for understanding how an inhibitor interacts with an enzyme. These analyses determine the mode of inhibition and quantify the inhibitor's potency, often expressed as an inhibition constant (Ki). scialert.netnih.gov

While specific kinetic data for this compound's inhibition of nitric oxide synthase is not detailed in the reviewed literature, the kinetics of tyrosinase inhibition by its sister compounds, Mallotophilippen A and Mallotophilippen B, have been characterized. Through analysis of Lineweaver-Burk plots, both Mallotophilippen A and B were identified as non-competitive inhibitors of tyrosinase. mdpi.comresearchgate.net In a separate analysis, Rottlerin was found to be a mixed-type inhibitor of the same enzyme. mdpi.com This type of detailed kinetic information is vital for elucidating the precise molecular mechanism of inhibition.

| Compound | Enzyme | Inhibition Type | Source |

|---|---|---|---|

| Mallotophilippen A | Tyrosinase | Non-competitive | mdpi.comresearchgate.net |

| Mallotophilippen B | Tyrosinase | Non-competitive | mdpi.comresearchgate.net |

| Rottlerin | Tyrosinase | Mixed | mdpi.comresearchgate.net |

Competitive and Non-Competitive Inhibition Models

Reversible enzyme inhibitors are broadly classified based on their mechanism of action, with competitive and non-competitive models being two of the most common. scribd.com

Competitive Inhibition: In this model, the inhibitor molecule is structurally similar to the substrate and competes for the same active site on the enzyme. The binding of the inhibitor prevents the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. A competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme but does not affect the maximum velocity (Vmax).

Non-Competitive Inhibition: A non-competitive inhibitor binds to the enzyme at a site other than the active site, known as an allosteric site. This binding causes a conformational change in the enzyme that reduces its catalytic efficiency, but it does not prevent the substrate from binding to the active site. In pure non-competitive inhibition, the inhibitor binds equally well to the free enzyme and the enzyme-substrate complex. This type of inhibition reduces the Vmax but does not change the Km. The tyrosinase inhibition by Mallotophilippen A and B serves as a direct example of this model. mdpi.comresearchgate.net

These models provide a fundamental framework for understanding how a compound like this compound or its analogs can regulate biological processes at the molecular level.

Advanced Analytical Methodologies for Detection and Quantification

Ultra-Performance Liquid Chromatography (UPLC) Development

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing sub-2 µm particle columns to achieve faster and more efficient separations compared to traditional High-Performance Liquid Chromatography (HPLC). ijsrtjournal.comaustinpublishinggroup.com The development of a UPLC method for Mallotophilippen D focuses on optimizing separation from other co-occurring compounds in the plant matrix.

A rapid and simple UPLC method coupled with a Photodiode Array (PDA) detector has been successfully developed for the chemical fingerprinting of Mallotus philippinensis extracts, which includes the identification of this compound. longdom.orglongdom.org This modern separation technique is noted for its short analysis time, high throughput, greater resolution, and lower solvent consumption. longdom.org The chromatographic separation is achieved using a gradient elution system, which allows for the effective resolution of multiple compounds within a short timeframe. longdom.org A complete separation of the primary chemical constituents can be achieved in under 4.5 minutes. longdom.org

Key parameters for the UPLC method development are detailed in the table below.

| Parameter | Specification | Source |

| Chromatography System | Waters ACQUITY UPLC | longdom.org |

| Column | Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) | longdom.orglongdom.org |

| Mobile Phase A | 0.1% (v/v) formic acid in water | longdom.orglongdom.org |

| Mobile Phase B | Acetonitrile (B52724) | longdom.orglongdom.org |

| Flow Rate | 0.4 mL/min | longdom.orglongdom.org |

| Column Temperature | 25°C | longdom.org |

| Detection | Photodiode Array (PDA) optimized from 190-400 nm | longdom.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrix Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org This combination is ideal for identifying and quantifying specific compounds like this compound within complex biological matrices. wikipedia.orgtechnologynetworks.com For confirmation of compounds identified by UPLC-PDA, Electrospray Ionization Mass Spectrometry (ESI-MS) is often employed. longdom.orglongdom.org

In the analysis of Mallotus philippinensis extracts, a UPLC system is connected to a mass spectrometer operating in a positive electrospray ionization (ESI+) mode. longdom.org This setup allows for the generation of protonated molecular ions [M+H]⁺, which are characteristic of the specific compounds being analyzed. longdom.org For this compound, the protonated molecular ion is observed at a mass-to-charge ratio (m/z) of 491.2. longdom.org The use of tandem MS (MS/MS) can further enhance specificity and is commonly used for proteomic and metabolomic analyses in complex samples. wikipedia.org

The table below outlines typical MS parameters used for the confirmation of this compound.

| Parameter | Specification | Source |

| Mass Spectrometer | Applied Biosystem 4000 QTRAP | longdom.org |

| Ion Source | Electrospray Ionization (ESI) | longdom.orglongdom.org |

| Ionization Mode | Positive (ESI+) | longdom.org |

| Ion Spray Voltage | 5500 V | longdom.org |

| Source Temperature | 450°C | longdom.org |

| Nebulizer Gas (Gas 1) | 50 psi | longdom.org |

| Heater Gas (Gas 2) | 50 psi | longdom.org |

| Curtain Gas (CUR) | 20 psi | longdom.org |

Analytical Method Validation for Research Applications

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ijprajournal.comslideshare.net It ensures that the method provides reliable, reproducible, and accurate data, which is a requirement for quality control and regulatory submissions. slideshare.netresearchgate.net The validation of an analytical method for this compound would assess several key performance characteristics as outlined by international guidelines. journaljpri.combiopharminternational.com

Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. europa.euiupac.org Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. europa.euunodc.org

Chromatographic Assessment : In UPLC, selectivity is demonstrated by the absence of interfering peaks at the retention time of this compound. europa.eu The baseline resolution between the analyte peak and the nearest eluting peaks should be adequate, typically a resolution factor of 1.5 or greater. demarcheiso17025.com

Mass Spectrometric Assessment : In LC-MS, selectivity is significantly enhanced. The detection is based on a specific mass-to-charge ratio (m/z 491.2 for the [M+H]⁺ ion of this compound), which provides a high degree of certainty that the signal corresponds to the target compound and not an interfering substance. longdom.orgwikipedia.org

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. epa.gov The calibration range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. demarcheiso17025.com

Procedure : To determine linearity, a series of standard solutions of this compound at different, known concentrations are analyzed. uknml.com A calibration curve is then constructed by plotting the instrument response (e.g., peak area) against the analyte concentration. epa.gov

Acceptance Criteria : The relationship is typically evaluated using linear regression analysis. uknml.com A high correlation coefficient (r), often expected to be 0.995 or greater, and a visual inspection of the plot indicate good linearity. epa.gov The range of the calibration should encompass the expected concentrations in test samples. spectroscopyonline.com

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the method. qbdgroup.com

Limit of Detection (LOD) : The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. unodc.orgqbdgroup.com It is often estimated based on a signal-to-noise ratio of 3:1 or calculated from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S). sepscience.comoiv.int

Limit of Quantification (LOQ) : The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. qbdgroup.comoiv.int It is commonly determined at a signal-to-noise ratio of 10:1 or calculated from the calibration curve (LOQ = 10σ/S). sepscience.comd-nb.info

Accuracy and precision are fundamental to demonstrating the reliability of a quantitative method. slideshare.net

Analytical Stability Considerations

The analytical stability of a phytochemical is a critical parameter that influences the accuracy and reliability of its quantification in various matrices. Stability studies are essential for defining proper storage and handling conditions for both the pure compound and sample extracts. These studies typically involve subjecting the analyte to a range of stress conditions, as outlined in guidelines such as those from the International Council for Harmonisation (ICH), to identify potential degradation pathways and products. medcraveonline.com While specific, comprehensive forced degradation studies on this compound are not extensively documented in publicly available literature, its stability profile can be inferred based on its chemical structure—a complex phloroglucinol-derived chalcone (B49325)—and the known behavior of similar phenolic compounds.

The stability of this compound is likely influenced by several factors, including pH, light, temperature, and the presence of oxidizing agents. Forced degradation studies are designed to accelerate this decomposition under controlled, more severe conditions. medcraveonline.com

Key Stability Concerns for this compound:

Hydrolytic Stability: The stability of this compound can be pH-dependent. Like many phenolic compounds, it may be susceptible to degradation in alkaline or strongly acidic conditions. researchgate.netnih.gov Base-catalyzed degradation is a common pathway for compounds with hydroxyl groups. researchgate.net Investigating stability across a range of pH values (e.g., acidic, neutral, and basic buffers) is crucial to establish optimal conditions for extraction and analysis. nih.govresearchgate.net

Oxidative Stability: The phenolic hydroxyl groups in the this compound structure make it a potential antioxidant, but also render it susceptible to oxidative degradation. researchgate.net Exposure to oxygen, peroxide, or other radical species can lead to the formation of quinone-type structures or other oxidation products, altering its chromatographic and spectral properties. nih.gov

Photostability: Many complex organic molecules with chromophoric systems, such as chalcones, are sensitive to light. nih.gov Exposure to UV or even ambient light can induce photochemical reactions, leading to isomerization or degradation. researchgate.netresearchgate.net Photostability testing is a standard component of forced degradation studies to determine if samples require protection from light. medcraveonline.com

Thermal Stability: Elevated temperatures can accelerate degradation reactions. researchgate.net Assessing the thermal stability of this compound is important for setting conditions for sample preparation steps like solvent evaporation and for determining appropriate long-term storage temperatures for stock solutions and extracts. researchgate.net

The table below summarizes the typical conditions used in forced degradation studies that would be applicable to assessing the stability of this compound.

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

|---|---|---|

| Acid Hydrolysis | 0.1 M - 1 M HCl; Room temperature or elevated (e.g., 60-80°C) | Degradation of glycosidic bonds (if applicable) or other acid-labile functional groups. |

| Base Hydrolysis | 0.1 M - 1 M NaOH; Room temperature or elevated (e.g., 60-80°C) | Base-catalyzed degradation of phenolic groups; hydrolysis of ester functionalities. researchgate.net |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂); Room temperature | Oxidation of phenolic hydroxyl groups to form quinones or other oxidized species. medcraveonline.comnih.gov |

| Photolysis | Exposure to UV light (e.g., 254 nm/365 nm) or a combination of UV/Vis light as per ICH Q1B guidelines. | Photochemical degradation, isomerization, or rearrangement. researchgate.netresearchgate.net |

| Thermal Degradation | Dry heat (e.g., 80-100°C) for a specified duration. | Thermally induced decomposition or rearrangement reactions. medcraveonline.com |

Derivatization Strategies in Analytical Enhancement

Chemical derivatization is a technique used to convert an analyte into a product with properties more suitable for a specific analytical method. jfda-online.comnih.gov For gas chromatography-mass spectrometry (GC-MS), which is a powerful tool for metabolomic profiling, derivatization is often essential for non-volatile or thermally unstable compounds containing polar functional groups like hydroxyls (-OH) and carboxylic acids. nih.govresearchgate.net The primary goals of derivatization for GC-MS analysis are to increase the volatility and thermal stability of the analyte, thereby improving chromatographic peak shape and preventing on-column degradation. jfda-online.com

While literature specifically detailing the derivatization of this compound is scarce, appropriate strategies can be determined from its chemical structure, which contains multiple hydroxyl functional groups. The derivatization of analogous compounds, such as other phenolics, chalcones, and hydroxylated fatty acids found in Mallotus philippensis, provides a strong basis for its analytical enhancement. nih.govresearchgate.netresearchgate.net

Common Derivatization Strategies for this compound:

Silylation: This is the most common derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl groups. researchgate.net Silylating reagents replace the active hydrogen with a nonpolar trimethylsilyl (B98337) (TMS) group. wu.ac.th This process significantly reduces the polarity and increases the volatility of the molecule, making it amenable to GC-MS analysis. jfda-online.comresearchgate.net For a poly-hydroxylated compound like this compound, silylation would be a critical step for successful GC-MS analysis.

Alkylation/Acylation: These methods involve the introduction of an alkyl or acyl group. Methylation is a form of alkylation that can be used, and acylation with reagents like methyl chloroformate (MCF) has been shown to be effective for a wide range of metabolites, including phenolics. nih.govresearchgate.net These derivatization reactions also serve to cap polar functional groups, enhancing volatility and thermal stability.

The following table summarizes derivatization reagents that would be suitable for the analytical enhancement of this compound, targeting its hydroxyl groups for GC-MS analysis.

| Derivatization Strategy | Reagent | Target Functional Group | Analytical Benefit |

|---|---|---|---|

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Hydroxyl (-OH) | Increases volatility and thermal stability; improves chromatographic peak shape for GC-MS. researchgate.netwu.ac.th |

| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | |||

| Alkylation / Acylation | Methyl Chloroformate (MCF) | Hydroxyl (-OH), Amine (-NH) | Improves reproducibility and compound stability compared to silylation in some cases. nih.govresearchgate.net |

| Acylation | Acetic Anhydride | Hydroxyl (-OH), Amine (-NH) | Forms acetate (B1210297) esters, increasing volatility for GC analysis. researchgate.net |

Derivatization and Chemical Modification Studies

Synthesis of Chemically Modified Analogs for Enhanced Investigation

The synthesis of chemically modified analogs is a cornerstone of medicinal chemistry, allowing researchers to probe the specific roles of different parts of a molecule. For the compounds isolated from Mallotus philippensis, including the structural family to which Mallotophilippen D belongs, synthetic efforts have primarily centered on creating analogs to explore and enhance their biological potential.

Research into rottlerin (B1679580), a prominent compound from Mallotus philippensis, has led to the synthesis of various analogs. These efforts have focused on simplifying the complex natural structure to create more accessible compounds while retaining or improving biological activity, such as the inhibition of protein kinase C delta (PKCδ) google.com. The synthesis of rottlerin analogs has been achieved from commercially available starting materials like phloroglucinol (B13840), involving a limited number of steps to produce structurally simpler yet biologically active molecules google.com.

Furthermore, the semisynthesis of Mallotus B, a dimeric phloroglucinol derivative, has been accomplished through a base-mediated intramolecular rearrangement of rottlerin acs.orgnih.gov. This demonstrates that the core scaffold of these compounds can be chemically manipulated to generate novel structures. Such synthetic strategies could theoretically be applied to this compound to generate a library of analogs for comprehensive biological screening.

The chalcone (B49325) derivatives also found in Mallotus philippensis have been the subject of synthetic modifications. For instance, novel chalcone derivatives incorporating a 6-chloro-2H-chromene-3-yl group have been synthesized and evaluated for their antileishmanial activity nih.gov. These studies underscore the potential for creating diverse analogs by introducing different substituents and heterocyclic ring systems to the basic chalcone framework, a strategy that could be extrapolated to this compound.

| Parent Compound | Synthetic Approach | Objective of Analog Synthesis | Key Findings |

| Rottlerin | Synthesis from phloroglucinol | Develop simpler, cost-effective analogs with maintained or increased PKCδ inhibitory activity. | Successful synthesis of simpler analogs with biological activity in four or fewer steps. google.com |

| Rottlerin | Base-mediated intramolecular rearrangement | Semisynthesis of Mallotus B. | Achieved the transformation of rottlerin into Mallotus B and "rottlerone". acs.orgnih.gov |

| Chalcones | Incorporation of modified heterocyclic groups | Discover chemically diverse antimalarial and antileishmanial leads. | Synthesis of pyranochalcones and pyrazoline analogs with potent antimalarial activity. nih.gov |

Role of Functional Group Modifications in Biological Activity

The biological activity of a molecule is intrinsically linked to its chemical structure, particularly the nature and arrangement of its functional groups. Structure-activity relationship (SAR) studies aim to decipher these connections by systematically modifying functional groups and observing the resulting changes in biological effects.

For the chalcone derivatives from Mallotus philippensis, SAR studies have provided significant insights. For example, the presence and position of hydroxyl groups on the aromatic rings of chalcones have been shown to be critical for their antioxidant and anti-inflammatory activities rsc.org. Mallotophilippens C and E, which are structurally related to this compound, have demonstrated significant inhibition of nitric oxide (NO) production, a key inflammatory mediator nih.gov. This activity is attributed to their specific substitution patterns.

In studies on synthetic chromenochalcones, the modification of the α,β-unsaturated carbonyl system and the substituents on the aromatic rings have been shown to significantly influence their antimalarial activity nih.gov. For instance, the cyclization of a prenyl group to form an additional pyran ring in some chalcone derivatives was compatible with antiplasmodial activity nih.gov.

The investigation of rottlerin and its derivatives has also highlighted the importance of specific functional groups. The antiproliferative activity of 4'-hydroxyrottlerin against certain cell lines suggests that the introduction of a hydroxyl group can modulate the cytotoxic effects of the parent compound nih.govcrsubscription.com. Furthermore, SAR studies on phenylpropanoyl phloroglucinol derivatives from Mallotus philippensis have revealed that specific isoprenyl and geranyl units, as well as their modifications, are crucial for their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) nih.gov.

These findings from related compounds suggest that the functional groups of this compound, such as its hydroxyl and carbonyl groups, as well as its specific substitution pattern, are likely key determinants of its biological activity. Future research involving the targeted modification of these groups would be invaluable for elucidating its SAR and potentially developing more potent and selective derivatives.

| Compound Class | Functional Group Modification | Impact on Biological Activity | Reference |

| Chalcones | Hydroxyl group substitution | Critical for antioxidant and anti-inflammatory properties. | rsc.org |

| Chromenochalcones | Modification of the α,β-unsaturated system | Influences antimalarial potency. | nih.gov |

| Rottlerin Derivatives | Introduction of a 4'-hydroxyl group | Modulates antiproliferative activity. | nih.govcrsubscription.com |

| Phenylpropanoyl Phloroglucinols | Isoprenyl and geranyl unit modification | Crucial for antibacterial activity against MRSA. | nih.gov |

Future Research Trajectories and Interdisciplinary Perspectives

Integration of Omics Technologies in Mechanistic Studies